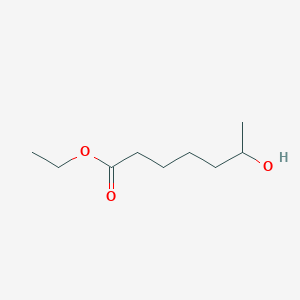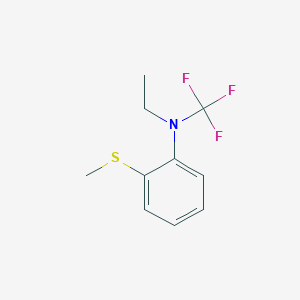
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an aniline core substituted with ethyl, methylthio, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the alkylation of 2-(methylthio)aniline with ethyl halides in the presence of a base to introduce the ethyl group. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts alkylation conditions are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while electrophilic substitution can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Wirkmechanismus
The mechanism of action of N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methylthio group can participate in redox reactions, influencing the compound’s biological activity. The ethyl group may affect the compound’s overall steric and electronic properties, modulating its interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethyl-2-(methylthio)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-ethyl-N-(trifluoromethyl)aniline: Lacks the methylthio group, affecting its redox behavior and interactions.
2-(methylthio)-N-(trifluoromethyl)aniline: Lacks the ethyl group, influencing its steric and electronic properties.
Uniqueness
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methylthio group provides redox activity. The ethyl group further modulates its steric and electronic characteristics, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H12F3NS |
|---|---|
Molekulargewicht |
235.27 g/mol |
IUPAC-Name |
N-ethyl-2-methylsulfanyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3NS/c1-3-14(10(11,12)13)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
QTPKKVMBQITEFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1SC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Imidazolidinone, 5-[2-(methylthio)ethyl]-2-thioxo-](/img/structure/B13960006.png)
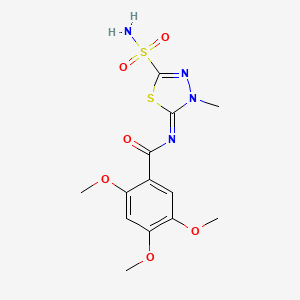
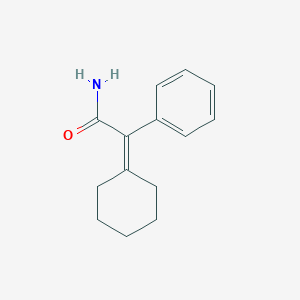
![5-ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B13960032.png)
![1,3,5,7,9-Pentaazaspiro[5.5]undecane](/img/structure/B13960037.png)

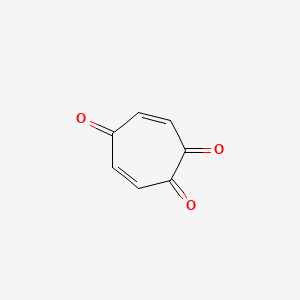

![[1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester](/img/structure/B13960060.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13960061.png)
